molecular formula C14H10ClN3O5 B12459287 N-(2-chlorophenyl)-2-(2,4-dinitrophenyl)acetamide

N-(2-chlorophenyl)-2-(2,4-dinitrophenyl)acetamide

Cat. No.: B12459287
M. Wt: 335.70 g/mol
InChI Key: SMQCQDQWCZKOHE-UHFFFAOYSA-N
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Description

N-(2-chlorophenyl)-2-(2,4-dinitrophenyl)acetamide is an organic compound that features both chlorophenyl and dinitrophenyl groups attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorophenyl)-2-(2,4-dinitrophenyl)acetamide typically involves the reaction of 2-chloroaniline with 2,4-dinitrobenzoyl chloride in the presence of a base such as pyridine. The reaction proceeds through nucleophilic acyl substitution, where the amine group of 2-chloroaniline attacks the carbonyl carbon of 2,4-dinitrobenzoyl chloride, forming the desired acetamide product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of automated reactors, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-chlorophenyl)-2-(2,4-dinitrophenyl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro and chloro derivatives.

    Reduction: Reduction reactions can convert the nitro groups to amino groups.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of nitro and chloro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted phenylacetamides.

Scientific Research Applications

N-(2-chlorophenyl)-2-(2,4-dinitrophenyl)acetamide has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential pharmacological properties and therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-chlorophenyl)-2-(2,4-dinitrophenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-chlorophenyl)-2-(2,4-dinitrophenyl)ethanamide
  • N-(2-chlorophenyl)-2-(2,4-dinitrophenyl)propionamide
  • N-(2-chlorophenyl)-2-(2,4-dinitrophenyl)butanamide

Uniqueness

N-(2-chlorophenyl)-2-(2,4-dinitrophenyl)acetamide is unique due to its specific combination of chlorophenyl and dinitrophenyl groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C14H10ClN3O5

Molecular Weight

335.70 g/mol

IUPAC Name

N-(2-chlorophenyl)-2-(2,4-dinitrophenyl)acetamide

InChI

InChI=1S/C14H10ClN3O5/c15-11-3-1-2-4-12(11)16-14(19)7-9-5-6-10(17(20)21)8-13(9)18(22)23/h1-6,8H,7H2,(H,16,19)

InChI Key

SMQCQDQWCZKOHE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)CC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])Cl

Origin of Product

United States

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